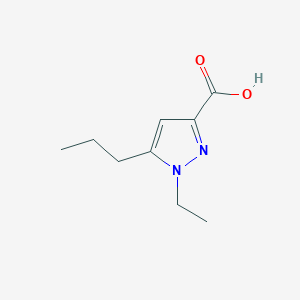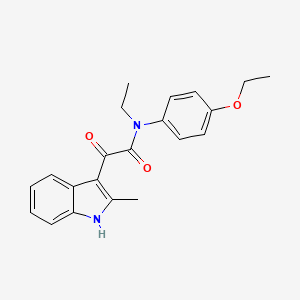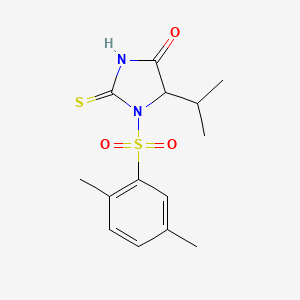![molecular formula C19H18N8O B2981477 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034549-56-7](/img/structure/B2981477.png)
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrazolylpyridazine derivatives . These compounds are widely used not only in medical practice, but also in agriculture as plant protection chemicals .
Synthesis Analysis
The synthesis of such compounds involves a series of reactions. For instance, the reaction of compound 1 with potassium thiocyanate in hydrochloric acid led to the formation of salt 2 . The precipitate was filtered off, washed with water, and dried .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1 H NMR spectrum of a similar compound showed signals at various chemical shifts . The compound crystallizes in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, pyrazolylpyridazines obtained by cyclization of 3-hydrazinylpyridazines exhibit various activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR spectrum. For instance, the 1 H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of hydrogen atoms .Aplicaciones Científicas De Investigación
Anti-inflammatory and Antitumor Activities
Compounds related to N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide have been investigated for their anti-inflammatory and antitumor properties. For example, a study on 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives highlighted their anti-inflammatory effects in RAW264.7 cells. One derivative, in particular, showed significant anti-inflammatory activity, surpassing the lead compound D1 and the standard ibuprofen in an acute inflammatory model, indicating its potential as a therapeutic candidate for inflammation treatment (Shen et al., 2019).
Antimicrobial and Antifungal Activities
Another area of interest is the antimicrobial and antifungal activities of triazoloquinoline derivatives. Research has demonstrated that some newly synthesized compounds within this chemical family exhibit pronounced antimicrobial activity against various pathogenic organisms. This suggests the potential of these compounds in developing new antimicrobial and antifungal agents, which is crucial given the rising threat of antibiotic-resistant bacteria (Bhuiyan et al., 2006).
Enaminone-based Synthesis for Drug Development
The use of enaminones as building blocks for the synthesis of heterocyclic compounds with potential therapeutic applications, including antitumor and antimicrobial activities, has been explored. This research underscores the versatility and utility of enaminone chemistry in the development of novel pharmacologically active compounds, opening avenues for the synthesis of derivatives with enhanced efficacy and lower toxicity (Riyadh, 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, which can result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways due to their ability to interact with different enzymes and receptors . These interactions can lead to changes in cellular processes and functions, contributing to their pharmacological effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can greatly impact its bioavailability and therapeutic effectiveness .
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes and functions .
Action Environment
Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability, how it is absorbed and distributed in the body, and how it interacts with its targets .
Propiedades
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(15-11-20-13-5-1-2-6-14(13)22-15)21-12-18-24-23-16-7-8-17(25-27(16)18)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBCYKDCJUYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NC5=CC=CC=C5N=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)
![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)
![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)

![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)
![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)


![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)


![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)
![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)